Cycloeudesmol
Description
Cycloeudesmol is a sesquiterpene alcohol first isolated from the marine red alga Chondria oppositoclada by Fenical et al. in 1974 . Its structure features a bicyclo[3.1.0]hexane core with a hydroxylated isopropyl side chain, forming a highly strained tricyclic framework (Figure 1). This compound exhibits potent antimicrobial activity against Staphylococcus aureus, Salmonella choleraesuis, Mycobacterium smegmatis, and Candida albicans at concentrations of 10–50 µg/mL, comparable to streptomycin . Its synthesis has been challenging due to the stereochemical complexity of the bicyclic scaffold, with early synthetic efforts revealing discrepancies between proposed and actual structures .
Properties
CAS No. |
53823-06-6 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(1aR,3aR,7S,7aR)-3a,7-dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopropa[i]inden-1a-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-13(4)8-9-14(12(2,3)16)10-15(11,13)14/h11,16H,5-10H2,1-4H3/t11-,13+,14-,15+/m0/s1 |
InChI Key |
JUXDFQMZOFALSA-PMOUVXMZSA-N |
SMILES |
CC1CCCC2(C13CC3(CC2)C(C)(C)O)C |
Isomeric SMILES |
C[C@H]1CCC[C@]2([C@@]13C[C@@]3(CC2)C(C)(C)O)C |
Canonical SMILES |
CC1CCCC2(C13CC3(CC2)C(C)(C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Laurinterol and Debromolaurinterol
Laurinterol , isolated alongside cycloeudesmol from marine algae, shares a bicyclo[3.1.0]hexane core but differs in substituents (a brominated aromatic ring). It demonstrates superior antimicrobial potency (1–5 µg/mL) compared to this compound, likely due to enhanced lipophilicity from bromination . Debromolaurinterol , its debrominated analogue, shows reduced activity (10–50 µg/mL), highlighting the critical role of halogenation in bioactivity .
Mechanistic Insight : Molecular docking studies suggest this compound’s moderate activity (−4.28 kcal/mol binding score against bacterial targets) may stem from weaker hydrogen-bond interactions compared to laurinterol’s halogen-mediated binding .
Crispatene and Arglabin Derivatives
Crispatene, another bicyclo[3.1.0]hexane-containing sesquiterpene, lacks hydroxyl groups but includes a ketone moiety. It exhibits anticancer activity, unlike this compound’s antimicrobial focus . Arglabin derivatives, synthetic bicyclic compounds inspired by natural scaffolds, show antitumor activity via modulation of mitochondrial pathways, underscoring the scaffold’s versatility in drug design .
Halogenated Terpenes: Halitunal and Capisterones
Halitunal, a diterpene aldehyde from Halimeda tuna, shares this compound’s marine origin but targets viral pathogens (e.g., murine coronavirus A59) through envelope disruption .
Key Research Findings and Implications
Structural Complexity vs. Bioactivity : this compound’s tricyclic framework confers rigidity but limits synthetic accessibility. Simplified bicyclic analogues (e.g., Eli Lilly’s glutamate derivative) retain bioactivity with improved pharmacokinetics .
Role of Halogenation : Laurinterol’s bromination enhances antimicrobial potency, suggesting this compound derivatives could benefit from targeted halogenation .
Synthetic Innovations: Photoredox and radical-mediated methods now rival natural extraction yields, enabling scalable production of this compound-inspired scaffolds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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